Home > Products > Screening Compounds P6197 > Pomalidomide-C2-acid
Pomalidomide-C2-acid -

Pomalidomide-C2-acid

Catalog Number: EVT-8333631
CAS Number:
Molecular Formula: C16H15N3O6
Molecular Weight: 345.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-C2-acid, a synthetic compound derived from pomalidomide, is notable for its role in the development of targeted therapies, particularly in cancer treatment. This compound is classified as a Proteolysis Targeting Chimera (PROTAC) linker, which facilitates the selective degradation of specific proteins within cells. Its primary target is Cereblon, a substrate receptor for the E3 ubiquitin ligase complex, which plays a crucial role in protein homeostasis and signaling pathways associated with various diseases, including multiple myeloma.

Synthesis Analysis

Methods

The synthesis of Pomalidomide-C2-acid involves several key steps:

  1. Formation of Pomalidomide Derivative: The initial step includes the reaction of pomalidomide with a suitable amine to yield the C2-amido derivative.
  2. PEG Spacer Attachment: This derivative is then coupled with a polyethylene glycol (PEG) spacer through coupling reactions that enhance solubility and bioavailability.
  3. Carboxylic Acid Introduction: The final step involves functionalizing the PEG-linked pomalidomide derivative with a carboxylic acid group, resulting in Pomalidomide-C2-acid.

Technical Details

Industrial production methods are optimized for scalability, employing automated reactors and high-purity reagents to maintain consistency and purity of the final product. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) is common in these processes to facilitate efficient coupling reactions.

Molecular Structure Analysis

Structure

The molecular structure of Pomalidomide-C2-acid features a complex arrangement that includes:

  • A pomalidomide core
  • A hydrophilic PEG spacer
  • A carboxylic acid functional group

This structure enhances its solubility in biological environments, making it suitable for therapeutic applications.

Data

The compound's molecular formula is represented as C18H22N4O3C_{18}H_{22}N_4O_3, with a molecular weight of approximately 342.39 g/mol. The structural configuration contributes to its efficacy as a PROTAC linker.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C2-acid can undergo various chemical reactions:

  • Substitution Reactions: Due to the presence of reactive amide and carboxylic acid groups, it can participate in nucleophilic substitution reactions.
  • Coupling Reactions: The PEG spacer allows for further conjugation with other biomolecules, facilitating the creation of larger conjugates.

Technical Details

Common reagents used in these reactions include nucleophiles such as amines or thiols under mild conditions. Coupling reactions often utilize carbodiimides and catalysts to enhance reaction efficiency.

Mechanism of Action

Process

The mechanism by which Pomalidomide-C2-acid exerts its effects involves:

  1. Binding to Cereblon: The compound binds to Cereblon, modulating its activity and promoting the ubiquitination and subsequent degradation of target proteins.
  2. Induction of Protein Degradation: This leads to the selective degradation of proteins involved in oncogenic signaling pathways, thereby exerting anti-cancer effects.

Data

Research indicates that this mechanism is crucial for the therapeutic efficacy of pomalidomide derivatives in treating multiple myeloma and other malignancies.

Physical and Chemical Properties Analysis

Physical Properties

Pomalidomide-C2-acid exhibits several notable physical properties:

  • Solubility: Highly soluble in aqueous solutions due to the presence of the PEG spacer.
  • Stability: Demonstrates stability under various conditions, making it suitable for pharmaceutical formulations.

Chemical Properties

Key chemical properties include:

  • pH Sensitivity: The carboxylic acid group allows for pH-dependent behavior, which can affect solubility and reactivity.
  • Reactivity: Capable of participating in various chemical reactions due to its functional groups.
Applications

Pomalidomide-C2-acid has diverse applications in scientific research:

  • Chemistry: Used as a linker in synthesizing complex molecules and conjugates.
  • Biology: Facilitates studies on protein-protein interactions and degradation pathways.
  • Medicine: Plays a role in developing targeted therapies for cancer treatment.
  • Industry: Utilized in producing high-purity reagents and components for biochemical assays.

This compound exemplifies the advancements in targeted therapy development, showcasing its potential impact on cancer treatment strategies.

Introduction to Pomalidomide-C2-Acid in Targeted Protein Degradation

Historical Context of Immunomodulatory Imide Drugs in Therapeutics

Immunomodulatory imide drugs represent a transformative class of therapeutic agents originating from the serendipitous discovery of thalidomide’s antiangiogenic properties in the 1950s. First-generation thalidomide demonstrated efficacy in multiple myeloma but was limited by significant neurotoxicity and teratogenicity. This prompted the development of second-generation lenalidomide, featuring an amino group substitution at the C4 position of the phthaloyl ring, which improved immunomodulatory potency while reducing non-neurological adverse effects. Pomalidomide (CC-4047) emerged as a third-generation immunomodulatory imide drug, distinguished by dual oxo groups in the phthaloyl ring and an amino group at the fourth position (Figure 1). Preclinical studies established pomalidomide as the most potent immunomodulatory imide drug, exhibiting enhanced tumor necrosis factor-alpha suppression, T-cell co-stimulation, and direct anti-proliferative effects against multiple myeloma cells—even in lenalidomide-resistant cases [1] [8]. This structural evolution provided the chemical foundation for developing cereblon-directed protein degradation tools, including Pomalidomide-C2-acid.

Table 1: Structural Evolution of Key Immunomodulatory Imide Drugs

GenerationCompoundCore Structural ModificationsKey Therapeutic Advancements
FirstThalidomideParent compound; no amino group substitutionInitial anti-myeloma activity; high toxicity profile
SecondLenalidomideAmino group at C4 position; single oxo groupImproved efficacy; reduced neurotoxicity vs. thalidomide
ThirdPomalidomideAmino group at C4; dual oxo groups in phthaloyl ringSuperior potency in refractory disease; broader immune modulation

Role of Pomalidomide-C2-Acid as a Cereblon-Directed E3 Ligase Ligand-Linker Conjugate

Pomalidomide-C2-acid (chemical name: 4-[(2-carboxyethyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is a synthetic derivative engineered for targeted protein degradation applications. Its molecular structure comprises three critical elements: (1) The pomalidomide pharmacophore, which binds cereblon with high affinity (Kd ~50-100 nM); (2) An ethyl-based C2 linker; and (3) A terminal carboxylic acid group (–COOH) enabling conjugation to target protein ligands [5] [10]. The cereblon binding moiety exploits pomalidomide’s well-characterized interaction with CRBN, a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). Upon binding, Pomalidomide-C2-acid induces conformational changes in cereblon, redirecting its ubiquitination activity toward non-physiological neosubstrates [7].

The C2 linker’s two-carbon length and terminal carboxylic acid provide critical advantages:

  • Optimal Spatial Flexibility: The short alkyl chain facilitates ternary complex formation between cereblon and target proteins while minimizing steric hindrance.
  • Synthetic Versatility: The carboxylic acid permits straightforward amide coupling with amine-containing warheads using carbodiimide reagents (e.g., EDC/HOBt), enabling modular PROTAC synthesis [5].
  • Improved Pharmacokinetics: Compared to bulkier linkers, the compact C2 spacer enhances cellular permeability and bioavailability of resultant proteolysis-targeting chimeras [10].

Table 2: Key Physicochemical Properties of Pomalidomide-C2-Acid

PropertyValue/DescriptorAnalytical MethodSignificance in PROTAC Design
Molecular FormulaC₁₆H₁₅N₃O₆High-res. MSDetermines metabolic stability & solubility
Molecular Weight345.31 g/mol-Impacts membrane permeability (optimal <500 Da for subunits)
Purity≥95%HPLC-UV/PDAEnsures reproducibility in conjugate synthesis
Aqueous SolubilityModerate (DMSO soluble)Kinetic solubilityFacilitates in vitro biological testing
Functional Group ReactivityCarboxylic acid (pKa ~4.2)Potentiometric titrationEnables conjugation via amide bond formation

Significance in Proteolysis-Targeting Chimera Development

Pomalidomide-C2-acid serves as a foundational building block in cereblon-recruiting proteolysis-targeting chimeras due to its validated molecular glue properties and synthetic tractability. As a heterobifunctional degrader component, it enables the targeted degradation of oncoproteins, transcription factors, and kinases historically considered "undruggable" through competitive inhibition alone. Its significance is demonstrated across three key dimensions:

  • Overcoming Resistance Mechanisms: Unlike conventional pomalidomide monotherapy, which may select for cereblon mutations or downregulation in multiple myeloma, Pomalidomide-C2-acid-based proteolysis-targeting chimeras maintain potency against certain cereblon-compromised models. This occurs because the induced proximity effect can partially compensate for reduced cereblon affinity, enabling sustained degradation of high-value targets like BRD4 or IRAK4 [7].

  • Catalytic Mode of Action: Proteolysis-targeting chimeras incorporating this conjugate exploit substoichiometric activity—a single molecule can facilitate multiple degradation cycles. For example, ARV-825 (a BRD4 degrader using pomalidomide-C2-amide linkage) achieves >90% BRD4 depletion at concentrations 100-fold lower than the inhibitor OTX015, demonstrating event-driven pharmacology [7].

  • Pipeline Expansion: Twelve of fifteen proteolysis-targeting chimeras in clinical trials (as of 2023) utilize cereblon recruitment, with Pomalidomide-C2-acid derivatives featuring prominently (Table 3). Candidates span oncology (e.g., ARV-471 for ERα+ breast cancer) and non-oncology indications (e.g., KT-474 for autoimmune disorders), highlighting the versatility of this scaffold [7].

Table 3: Clinical-Stage Proteolysis-Targeting Chimeras Utilizing Pomalidomide-Derived Recruitment

PROTAC® CandidateTarget ProteinTherapeutic AreaClinical PhaseNCT Identifier
ARV-471 (Arvinas)Estrogen Receptor αBreast CancerPhase 2NCT04072952
ARV-110 (Arvinas)Androgen ReceptorProstate CancerPhase 2NCT03888612
KT-474 (Kymera)IRAK4Atopic Dermatitis/HS*Phase 1NCT04772885
CFT8634 (C4 Therapeutics)BRD9Synovial SarcomaPhase 1/2NCT05355753
NX-2127 (Nurix)BTKB-cell MalignanciesPhase 1NCT04830137

*HS: Hidradenitis suppurativa

The synthetic accessibility of Pomalidomide-C2-acid further accelerates degrader optimization:

  • Modular Synthesis: The carboxylic acid undergoes efficient activation for coupling with target ligands containing amines or hydroxyls, facilitating rapid PROTAC assembly.
  • Linker Diversification: Derivatives with alternative terminal groups (e.g., Pomalidomide-C2-azide for click chemistry or Pomalidomide-C2-NH₂ for carbamate formation) enable combinatorial exploration of linker lengths and compositions [6] [10].
  • Biomarker Integration: Pre-treatment cereblon expression correlates with response to pomalidomide-based therapies, providing a patient stratification strategy for Pomalidomide-C2-acid-containing proteolysis-targeting chimeras [1].

Properties

Product Name

Pomalidomide-C2-acid

IUPAC Name

3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoic acid

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

InChI

InChI=1S/C16H15N3O6/c20-11-5-4-10(14(23)18-11)19-15(24)8-2-1-3-9(13(8)16(19)25)17-7-6-12(21)22/h1-3,10,17H,4-7H2,(H,21,22)(H,18,20,23)

InChI Key

HIZAHNGGMCSUEV-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.